N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19(20-8-13-5-14(9-20)7-15(6-13)10-20)21-11-16-12-23-18-4-2-1-3-17(16)18/h1-4,13-16H,5-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFBJSNPUEKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4COC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide typically involves the following steps:
Formation of 2,3-dihydro-1-benzofuran: This can be achieved through the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and a source of fluoride ion.
Attachment of the adamantane moiety: The adamantane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to cell proliferation, apoptosis, and neuroprotection.
Comparison with Similar Compounds
Hypothetical Structural Insights (Using SHELX Software)
Crystallographic data for this compound, if available, would likely be refined using SHELXL , a program specialized in small-molecule structure determination. The software’s robustness in handling high-resolution data could provide precise bond lengths, angles, and torsional parameters for the adamantane and benzofuran units .
Comparison with Similar Compounds
A rigorous comparison would require structural, pharmacological, and physicochemical data. Below is a hypothetical framework for such an analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Structural Rigidity : Adamantane-containing compounds (e.g., memantine, rimantadine) exhibit enhanced bioavailability compared to flexible benzofuran analogs. The hybrid structure of the target compound may balance rigidity and solubility.
Target Specificity : Memantine and rimantadine target ion channels, whereas benzofuran-carboxamides often inhibit enzymes like COX-3. The dual scaffold of the target compound could enable multitarget activity.
Crystallographic Validation : SHELX software is widely used for adamantane derivatives (e.g., rimantadine), suggesting its applicability for resolving the target compound’s structure .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of neuropathic pain and cannabinoid receptor modulation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an adamantane core and a benzofuran moiety. The molecular formula for this compound is with a molecular weight of approximately 273.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO₂ |
| Molecular Weight | 273.36 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Neuropathic Pain Relief
Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit significant analgesic effects. For instance, studies have shown that these compounds can reverse neuropathic pain in rat models without adversely affecting locomotor behavior. The mechanism is thought to involve selective agonism at cannabinoid receptor type 2 (CB₂), which plays a crucial role in modulating pain pathways .
Cannabinoid Receptor Agonism
The compound has been identified as a selective agonist for CB₂ receptors. This receptor is primarily associated with anti-inflammatory effects and pain relief. In a study involving various derivatives, it was found that certain configurations of the benzofuran derivatives exhibited enhanced binding affinity and selectivity towards CB₂ receptors compared to others .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Pain relief in neuropathic models | |
| CB₂ Agonism | Selective binding and activation |
Study on Neuropathic Pain Models
In one notable study, researchers administered this compound to rats with spinal nerve ligation-induced neuropathic pain. The results demonstrated a significant reduction in pain sensitivity without affecting motor functions, suggesting a favorable therapeutic profile for treating neuropathic pain .
Binding Affinity Studies
Another research effort focused on the binding affinity of various derivatives at the CB₂ receptor. The study utilized ligand-steered modeling to predict binding interactions and confirmed that specific enantiomers of the compound displayed enhanced activity compared to their counterparts .
Q & A
Q. How can researchers optimize the synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step strategies:
- Coupling Reactions : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link adamantane-1-carboxylic acid to the benzofuran-methylamine scaffold .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Purification : Employ column chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate high-purity products. Monitor reactions via TLC or HPLC .
- Temperature Control : Maintain 0–5°C during amide bond formation to minimize side reactions .
Q. What analytical techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms adamantane’s rigid cage and benzofuran’s aromatic protons. For example, adamantane protons appear as multiplets at δ 1.6–2.2 ppm, while benzofuran protons resonate at δ 6.8–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 351.2 for C₂₁H₂₅NO₂) .
- X-ray Crystallography : Resolves spatial arrangements of the adamantane-benzofuran hybrid, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-1/COX-2 inhibition) to evaluate binding affinity. IC₅₀ values can be compared to derivatives (e.g., a benzodioxole analog showed 2× higher COX-2 selectivity than fluorophenyl derivatives) .
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against bacterial/fungal strains (e.g., Candida albicans or Staphylococcus aureus) .
Advanced Research Questions
Q. How does the adamantane moiety influence the compound’s biological activity?
Methodological Answer:
- Lipophilicity Enhancement : Adamantane increases logP (≈4.5), improving blood-brain barrier penetration for neurotarget studies .
- Rigidity and Binding : Its cage structure stabilizes hydrophobic interactions with enzyme pockets (e.g., DprE1 in tuberculosis targets). Molecular docking (AutoDock Vina) shows adamantane contributes 40% of binding energy in some analogs .
- Comparative Studies : Replace adamantane with cyclohexane; derivatives show 50% lower activity in Mycobacterium tuberculosis assays .
Q. How can QSAR models guide the design of more potent derivatives?
Methodological Answer:
- Descriptor Selection : Use topological polar surface area (TPSA), logP, and electronic parameters (Hammett σ) to correlate with bioactivity .
- Validation : Apply leave-one-out cross-validation; a QSAR model for triazole-adamantane hybrids achieved R² = 0.89 in predicting antifungal activity .
- Case Study : A derivative with -CF₃ substitution showed 3× higher potency due to enhanced electron-withdrawing effects; this aligns with QSAR-predicted σ values .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from ≥3 independent studies. For example, a 2024 review found 30% variability in IC₅₀ values for adamantane-carboxamides due to differing ATP concentrations in kinase assays .
- Structural Confirmation : Re-analyze disputed compounds via LC-MS to rule out degradation or impurities .
Q. Comparative Biological Activity Table
| Derivative Structure | Target Enzyme/Pathway | IC₅₀ (μM) | Key Structural Influence | Reference |
|---|---|---|---|---|
| Benzodioxole analog | COX-2 | 0.45 | Enhanced π-π stacking | |
| Fluorophenyl analog | COX-2 | 0.90 | Reduced selectivity | |
| Triazole-adamantane hybrid | Fungal CYP51 | 1.2 | Triazole-metal coordination | |
| Thiopyran-piperidine analog | Bacterial gyrase | 2.8 | Flexible linker for DNA binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
